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Compound of Interest

Cyclobutane-1,2,3,4-
Compound Name: L .
tetracarboxylic dianhydride

cat. No.: B7799102

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) is a cycloaliphatic dianhydride
monomer that has garnered significant interest for its rigid, strained, and stereochemically
defined structure. While its primary application lies in the synthesis of high-performance
aliphatic polyimides—polymers prized for their optical transparency and thermal stability—the
unique three-dimensional topography of the cyclobutane core also presents compelling
opportunities for the design of novel therapeutic agents.[1][2][3][4] This guide provides a
comprehensive technical overview of CBDA, moving from its fundamental physicochemical
properties to its synthesis and application, with the goal of equipping researchers with the
expert-level knowledge required to leverage this versatile molecule in both materials science
and drug discovery.

Section 1: Molecular Structure and Identification

CBDA is the product of the photochemical [2+2] cycloaddition of two maleic anhydride
molecules.[5] This reaction mechanism directly informs the resulting stereochemistry and
molecular geometry.

Table 1: Compound Identification
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Identifier Value

CAS Number 4415-87-6[6]
Molecular Formula CsHaO¢[7]
Molecular Weight 196.11 g/mol [7]

4,9-dioxatricyclo[5.3.0.02,%]decane-3,5,8,10-

tetrone[6]

IUPAC Name

1,2,3,4-Cyclobutanetetracarboxylic dianhydride,

Common Synonyms ] ) o
CBDA, Maleic anhydride cyclic dimer[8][9]

| SMILES String | 0=C10C(=0)C2C1C3C2C(=0)0C3=0[10] |

Caption: 2D representation of CBDA molecular structure.

Stereochemistry and Conformation

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional
strain. The photodimerization of maleic anhydride typically yields a product with a cis-trans-cis
configuration of the carboxylic groups relative to the cyclobutane ring. This specific
arrangement is critical as it dictates the geometry of the resulting polymer backbone or the
orientation of pharmacophores in a drug candidate. There are several possible stereoisomers
of the parent 1,2,3,4-cyclobutanetetracarboxylic acid, but the dianhydride formed from maleic
anhydride is predominantly this specific isomer.[10][11]

Section 2: Physicochemical and Spectroscopic
Properties

The utility of CBDA is rooted in its distinct physical properties, particularly its high thermal
stability.

Table 2: Physicochemical Properties of CBDA
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Property Value Source(s)

White to off-white
Appearance . [12]
crystalline powder

Melting Point >300 °C [8]

Boiling Point (Predicted) 545.3 +50.0 °C [8]

| Density (Predicted) | 1.823 = 0.06 g/cm? |[8] |

Solubility

CBDA is qualitatively described as being soluble in toluene and very soluble in water, with
which it will slowly react to form the corresponding tetracarboxylic acid.[4][13] Its poor solubility
in many common organic solvents can present challenges in polymerization, often requiring
high-boiling point solvents like m-cresol.

Thermal Stability

Thermogravimetric analysis (TGA) is a critical technique for assessing the thermal stability of a
monomer intended for high-temperature applications.[14] TGA data for CBDA shows
exceptional stability. The decomposition temperature (Td), defined as the temperature at which
10% weight loss occurs, is approximately 340 °C, with the onset of major decomposition
occurring at 365 °C under a nitrogen atmosphere.[1] This high thermal stability is a key
prerequisite for its use in synthesizing thermally resistant polyimides.

Spectroscopic Characterization

Confirming the structure and purity of CBDA relies on standard spectroscopic techniques.

o Fourier-Transform Infrared (FT-IR) Spectroscopy: As a cyclic acid anhydride, CBDA exhibits
two characteristic and strong carbonyl (C=0) stretching peaks.[13]

o Symmetric C=0 Stretch: Expected in the range of 1845-1870 cm~1.

o Asymmetric C=0 Stretch: Expected in the range of 1775-1800 cm~.[13] The higher
wavenumber of these peaks compared to linear anhydrides is indicative of the ring strain.
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A strong C-O stretching peak is also expected between 1000-1300 cm~1.[13]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Due to the molecule's symmetry, the four methine protons on the cyclobutane
ring are expected to produce a complex multiplet in the aliphatic region, typically around
3.5-4.5 ppm, depending on the solvent.

o 183C NMR: The spectrum is expected to be simple, showing two principal signals: one for
the four equivalent methine carbons of the cyclobutane ring (typically ~40-50 ppm) and
one for the four equivalent carbonyl carbons (~170-180 ppm).[2][15]

Section 3: Chemical Properties and Reactivity

The chemistry of CBDA is dominated by the two strained five-membered anhydride rings.

Reactivity of the Anhydride Groups

The inherent angle strain in the fused ring system enhances the electrophilicity of the carbonyl
carbons. This makes CBDA significantly more reactive towards nucleophiles than unstrained or
aromatic dianhydrides. This heightened reactivity facilitates polymerization under milder
conditions and allows for efficient ring-opening reactions, a useful feature in synthetic
chemistry.

Polymerization to Polyimides

The most significant chemical reaction of CBDA is its polycondensation with primary diamines.
This is a two-step process:

e Poly(amic acid) Formation: At room temperature, the diamine attacks the anhydride, leading
to ring-opening and the formation of a soluble poly(amic acid) precursor.

» Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or
chemical dehydration, which closes the five-membered imide ring. The high reactivity of
CBDA can allow for a one-step polymerization process in a high-boiling solvent.
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HzN-R-NH2
(Diamine)
Step 1: Ring Opening Step 2: Imidization
CBDA (Room Temp) Poly(amic acid) (Heat or Chemical Dehydration) > Polyimide
(Dianhydride) (Soluble Precursor) +2n H20

Click to download full resolution via product page

Caption: General reaction scheme for the synthesis of polyimides from CBDA.

Hydrolysis

CBDA is sensitive to moisture. In the presence of water, the anhydride rings will hydrolyze to
form the parent cyclobutane-1,2,3,4-tetracarboxylic acid. This necessitates careful handling
and storage under anhydrous conditions to maintain its integrity as a monomer.

Section 4: Synthesis and Characterization

While several synthetic routes exist, the photodimerization of maleic anhydride remains the
most direct and common method.

Experimental Protocol: Synthesis via [2+2]
Photocycloaddition

Causality: This protocol relies on the photochemical excitation of maleic anhydride, which then
undergoes a [2+2] cycloaddition with a ground-state molecule to form the stable cyclobutane
ring. The choice of solvent is critical; it must be transparent to the UV wavelength used and
capable of dissolving the starting material without participating in the reaction. Ethyl acetate is
a common and effective choice.

Step-by-Step Methodology:

o Reactor Setup: A quartz glass photoreactor is required due to its transparency to UV light.
Equip the reactor with a UV lamp (e.g., 300 nm), a magnetic stirrer, and a cooling system to
manage the heat generated by the lamp.
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e Charging the Reactor: Charge the reactor with maleic anhydride (e.g., 100 g) and a suitable
solvent such as ethyl acetate (e.g., 250 mL).[13] Stir the mixture to achieve complete
dissolution.

« Initiating Photoreaction: Begin cooling the reactor and purge the system with an inert gas like
nitrogen to prevent side reactions with oxygen. Once at the target temperature (e.g., 5-10
°C), activate the UV lamp to initiate the photoreaction.

o Reaction Monitoring: Allow the reaction to proceed with continuous stirring for an extended
period (e.g., 24 hours). The product, CBDA, is typically insoluble in the reaction medium and
will precipitate as a white solid.

« |solation of Crude Product: After the reaction period, deactivate the lamp and warming
system. Isolate the precipitated white solid by filtration.

 Purification: The crude product is often the tetracarboxylic acid or a mixture. To ensure
complete conversion to the dianhydride, the solid is treated with a dehydrating agent.
Suspend the solid in acetic anhydride and heat to reflux (e.g., 100-140 °C) for several hours
(e.g., 24 hours).[13]

o Final Isolation and Drying: Cool the mixture and collect the purified CBDA crystals by
filtration. Wash the crystals with a solvent like acetone or 1,4-dioxane to remove residual
acetic anhydride. Dry the final product in a vacuum oven (e.g., at 60 °C for 48 hours) to yield
pure, crystalline CBDA.[13]

Caption: Experimental workflow for the synthesis and purification of CBDA.

Section 5: Applications in Research and

Development
High-Performance Polyimides

The primary industrial application of CBDA is as a monomer for specialty polyimides. Unlike
aromatic polyimides which are often yellow or amber, polyimides derived from the aliphatic
CBDA are typically colorless and possess high optical transparency.[9]

Key Properties of CBDA-Based Polyimides:
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o Optical Clarity: The absence of charge-transfer complexes that color aromatic polyimides
makes CBDA-based films highly transparent, which is ideal for optical applications like
flexible display substrates and liquid crystal alignment layers.[8]

o Low Dielectric Constant: The aliphatic structure leads to a lower dielectric constant
compared to aromatic analogues, a critical property for insulating materials in high-frequency
electronics, such as 5G-enabled hardware.[9]

o High Thermal Stability: Despite being aliphatic, the rigid cyclobutane backbone imparts a
high glass transition temperature (Tg) and excellent thermal stability, rivaling that of some
aromatic polyimides.

Scaffold for Drug Discovery and Medicinal Chemistry

For drug development professionals, the cyclobutane ring is a valuable, albeit underutilized,
structural motif.[1][2] Its rigid, three-dimensional nature provides a powerful tool for optimizing
drug candidates. CBDA can serve as a starting point for synthesizing complex molecules that
incorporate this scaffold.

Strategic Advantages of the Cyclobutane Moiety:

o Conformational Restriction: The puckered, rigid ring can lock flexible side chains into a
specific bioactive conformation, reducing the entropic penalty of binding to a protein target
and potentially increasing potency and selectivity.[3]

» Bioisosteric Replacement: The cyclobutane scaffold can serve as a non-planar bioisostere
for aromatic rings or as a replacement for gem-dimethyl groups, allowing chemists to
modulate physicochemical properties like solubility and metabolic stability while maintaining
biological activity.

e Improved Metabolic Stability: The C-C bonds of the cyclobutane ring are generally robust
and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a
drug candidate.[1][2]

» Vectorial Projection of Substituents: The well-defined stereochemistry allows for the precise
spatial projection of pharmacophoric groups into the binding pocket of a biological target,
enabling rational drug design.
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Section 6: Safety, Handling, and Storage

Proper handling of CBDA is essential for ensuring user safety and maintaining the chemical's
integrity.

Table 3: GHS Hazard Information

Category Code(s) Description

Hazard Codes Xi Irritant

Causes skin irritation, Causes
Hazard Statements H315, H319, H335 serious eye irritation, May

cause respiratory irritation

| Precautionary Statements| P261, P280, P302+P352, P305+P351+P338 | Avoid breathing
dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water.
IF IN EYES: Rinse cautiously with water for several minutes. |

Source: Aggregated GHS information.[6]
Handling Recommendations:
e Use in a well-ventilated area or fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves,
and a lab coat. Avoid generating dust.

Storage Recommendations:
¢ Moisture Sensitivity: Store in a tightly sealed container to prevent hydrolysis.

 Inert Atmosphere: For long-term storage, keep under an inert atmosphere (e.g., nitrogen or
argon).

o Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7799102#physical-and-chemical-properties-of-
cyclobutane-tetracarboxylic-dianhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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